

5-(2-Hydroxyethyl)uridine chemical structure and properties

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Compound of Interest

Compound Name: 5-(2-Hydroxyethyl)uridine

Cat. No.: B12393997

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An In-depth Technical Guide to 5-(2-Hydroxyethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **5-(2-Hydroxyethyl)uridine**, a modified pyrimidine nucleoside. The information is intended to support research and development activities in the fields of medicinal chemistry, molecular biology, and drug discovery.

Chemical Structure and Identification

5-(2-Hydroxyethyl)uridine is a derivative of the naturally occurring ribonucleoside, uridine. The modification consists of the addition of a hydroxyethyl group at the 5-position of the uracil base.

Table 1: Chemical Identification of 5-(2-Hydroxyethyl)uridine



Identifier	Value	Citation
CAS Number	102691-28-1	[1][2][3][4]
Molecular Formula	C11H16N2O7	[1][5]
Molecular Weight	288.25 g/mol	[1][5]
SMILES	O[C@H]1INVALID-LINK INVALID-LINK O[C@@H]1CO	[5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5-(2-Hydroxyethyl)uridine** are not extensively available in the public domain. The table below summarizes the available information. Researchers are advised to determine these properties empirically for their specific applications.

Table 2: Physicochemical Properties of 5-(2-Hydroxyethyl)uridine

Property	Value	Notes
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Data not available	General solubility for modified nucleosides is often determined in aqueous buffers and organic solvents like DMSO and methanol.
рКа	Data not available	
LogP	Data not available	-

Biological Activity and Applications



5-(2-Hydroxyethyl)uridine is recognized as a thymidine analogue.[5][6] Its structural similarity to thymidine allows it to be incorporated into replicating DNA. This property makes it a useful tool for cell labeling and for tracking DNA synthesis in various research settings.[5][6] It is classified as a nucleoside antimetabolite/analog, a class of compounds that can interfere with the synthesis of nucleic acids.[2][7]

While the specific biological pathways and mechanisms of action for **5-(2-Hydroxyethyl)uridine** are not extensively detailed in the literature, its role as a thymidine analogue suggests potential applications in areas where the monitoring of cell proliferation is crucial.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological analysis of **5-(2-Hydroxyethyl)uridine** are not readily available in peer-reviewed literature. However, general methodologies for the synthesis and analysis of modified nucleosides can be adapted.

General Synthesis Approach for 5-Substituted Uracil Nucleosides

The synthesis of **5-(2-Hydroxyethyl)uridine** would typically involve the modification of a protected uridine derivative. A plausible synthetic route could involve the palladium-catalyzed cross-coupling of a 5-halogenated uridine with a suitable vinylating agent, followed by hydroboration-oxidation to yield the hydroxyethyl group. The choice of protecting groups for the ribose hydroxyls is critical for achieving the desired regioselectivity and yield.

General Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a given solvent.

- Preparation: Add an excess amount of solid 5-(2-Hydroxyethyl)uridine to a vial.
- Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, DMSO, ethanol) to the vial.

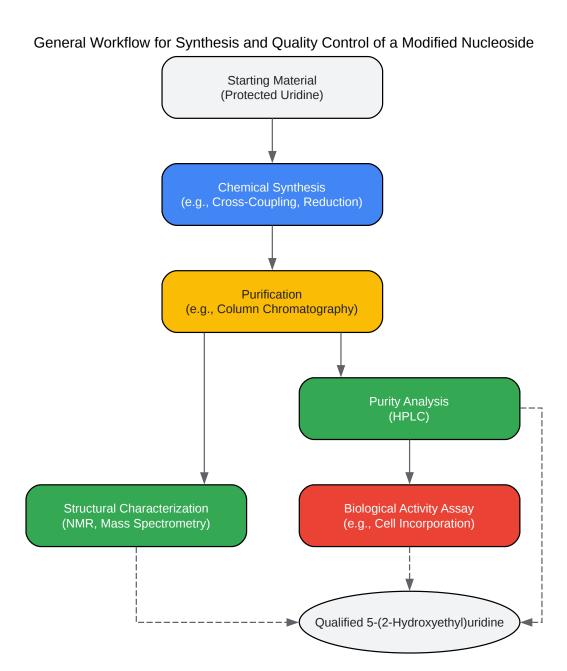


- Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or molarity).

Workflow and Pathway Diagrams

As there are no well-defined signaling pathways specifically involving **5-(2-Hydroxyethyl)uridine** in the current literature, a generalized workflow for the synthesis and quality control of a modified nucleoside is presented below.





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Caption: General workflow for the synthesis and quality control of a modified nucleoside.



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